molecular formula C19H21FN4O5S B2547065 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide CAS No. 897618-74-5

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide

Cat. No. B2547065
CAS RN: 897618-74-5
M. Wt: 436.46
InChI Key: GTXLYOYCOZLPEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide is a derivative of benzamide with a complex structure that includes a piperazine ring and a sulfonyl group. This type of compound is often studied for its potential interactions with biological receptors, such as dopamine receptors, which can make it relevant for pharmacological applications. Although the specific compound is not directly mentioned in the provided papers, similar compounds with substituted piperazine and benzamide moieties have been synthesized and evaluated for their binding affinities to dopamine receptors, suggesting a possible pharmacological interest in the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of a piperazine ring attached to a benzamide moiety. For instance, the synthesis of 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate involved combining a fluorophore with a tertiary amino function for analytical derivatization in liquid chromatography . Similarly, compounds with high affinity for dopamine D4 receptors were synthesized by attaching a terminal benzamide fragment to a 1-aryl-4-alkylpiperazine . These methods could potentially be adapted for the synthesis of this compound by incorporating the appropriate fluorophenyl and nitrobenzamide components.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been analyzed to determine their affinity and selectivity for dopamine receptors. The structure-affinity relationship (SAFIR) studies have shown that certain structural features, such as the presence of a methoxybenzamide group and the length of the alkyl chain linking the benzamide to the piperazine ring, are crucial for receptor affinity . These findings suggest that the molecular structure of this compound would also be critical in determining its pharmacological properties.

Chemical Reactions Analysis

The chemical reactions involving compounds with piperazine and benzamide structures often focus on their interactions with biological receptors. For example, the binding of these compounds to dopamine D4 receptors has been extensively studied, with some compounds showing high affinity and selectivity . The chemical reactivity of the sulfonyl and nitro groups in the compound of interest would also be important to investigate, as these could influence both the pharmacokinetic properties and the metabolic stability of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been evaluated to optimize their pharmacological profiles. For instance, the lipophilicity, as measured by the log P value, and the ability to cross the blood-brain barrier are important factors for central nervous system-active drugs . The introduction of substituents like fluorine or nitro groups can significantly alter these properties, which would be relevant for the compound . Additionally, the stability of the compound under physiological conditions and its solubility in various solvents would be key parameters to assess for its potential as a drug candidate.

Scientific Research Applications

Radiolabeled Antagonists for PET Imaging

  • Serotonin Receptors Study: N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide derivatives, like [18F]p-MPPF, have been utilized as radiolabeled antagonists for positron emission tomography (PET) imaging. These compounds target the serotonin 5-HT1A receptors, offering insights into the serotonergic neurotransmission in animal models and humans, aiding in the understanding of psychiatric and neurological disorders (Plenevaux et al., 2000).

Synthesis and Evaluation of Drug Candidates

  • Anti-dementia Drug Candidate: The synthesis and in vivo evaluation of 18F-labeled N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide (FK960) as a novel anti-dementia drug candidate have been demonstrated. PET studies in conscious monkeys with this compound show its potential for mapping brain regions affected by dementia (Murakami et al., 2002).

Antibacterial Activities

  • Antibacterial Properties: Research on 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives has uncovered compounds with notable antibacterial activities, highlighting the potential for developing new antibacterial agents (Wu Qi, 2014).

Antioxidant Properties

  • Antioxidant Profile Evaluation: Compounds based on 2-alkoxyphenylcarbamic acid containing a 4´-(substituted phenyl)piperazin-1´-yl fragment have been evaluated for their antioxidant properties, offering a basis for the development of antioxidant therapies (Malík et al., 2017).

Adenosine Receptor Antagonists

  • Adenosine A2B Receptor Antagonists: The development of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists showcases the therapeutic potential of these compounds in modulating adenosine receptors, which could have implications for treating various diseases (Borrmann et al., 2009).

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O5S/c20-16-4-6-17(7-5-16)22-9-11-23(12-10-22)30(28,29)13-8-21-19(25)15-2-1-3-18(14-15)24(26)27/h1-7,14H,8-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXLYOYCOZLPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.